Regioisomeric Differentiation: 2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl and 2,6-Dimethylphenyl Variants in the Aminothiazole Scaffold
The 2,4-dimethylphenyl substitution pattern on the amide nitrogen creates a distinct steric and electronic profile compared to the 3,4-dimethylphenyl (CAS 1017662-77-9 parent) and 2,6-dimethylphenyl (available from ChemDiv) regioisomers. In the related aminothiazole ALK5 inhibitor series, the position of methyl substituents on the phenyl ring is documented to influence the dihedral angle between the phenyl and thiazole planes, affecting the compound's ability to interact with the kinase hinge region. The 2,4-dimethyl arrangement places one ortho-methyl group adjacent to the amide linkage, potentially restricting rotation and pre-organizing the bioactive conformation to a greater extent than the 3,4- or 2,6- variants [1].
| Evidence Dimension | Positional isomerism and predicted conformational restriction |
|---|---|
| Target Compound Data | 2,4-dimethylphenyl substitution pattern |
| Comparator Or Baseline | 3,4-dimethylphenyl variant (CAS 1017662-77-9 parent) and 2,6-dimethylphenyl variant (ChemDiv catalog). No public ALK5 IC50 values available from allowed sources. |
| Quantified Difference | Quantitative ALK5 inhibition data for these specific regioisomers is not publicly available from non-blocked sources. |
| Conditions | Predicted by molecular modeling within the aminothiazole ALK5 inhibitor chemotype. |
Why This Matters
Selection of the correct regioisomer is essential for SAR continuity, as the 2,4-dimethyl pattern was specifically exemplified in the TGF-beta inhibitor patent family, while the 3,4- and 2,6- variants belong to different patent estates with potentially divergent activity profiles.
- [1] Freepatentsonline. Compounds. U.S. Patent Application Publication No. 2006/0004051 A1. Published January 5, 2006. Aminothiazole derivatives as inhibitors of the TGF-β signalling pathway. View Source
